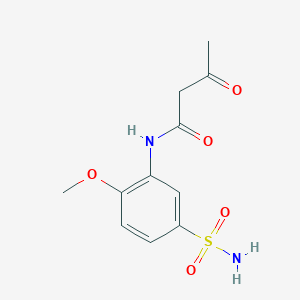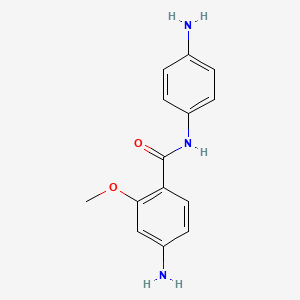
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C13H13N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its potential as an inhibitor of DNA methylation, which plays a crucial role in gene expression regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide typically involves the reaction of 4-aminobenzoic acid with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and involves heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as the use of automated reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve the best results .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(4-aminophenyl)-2-methoxybenzamide involves its interaction with DNA methyltransferases (DNMTs). These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting DNMTs, this compound can prevent the methylation of DNA, leading to changes in gene expression . The molecular targets include DNMT1, DNMT3A, and DNMT3B, and the pathways involved are related to epigenetic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(4-aminophenyl)benzamide: This compound is similar in structure but lacks the methoxy group.
4-Amino-N-(4-aminophenyl)benzenesulfonamide: This compound has a sulfonamide group instead of a methoxy group.
Uniqueness
4-Amino-N-(4-aminophenyl)-2-methoxybenzamide is unique due to its methoxy group, which can influence its chemical properties and biological activity. The presence of the methoxy group can affect the compound’s solubility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
117846-34-1 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
4-amino-N-(4-aminophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C14H15N3O2/c1-19-13-8-10(16)4-7-12(13)14(18)17-11-5-2-9(15)3-6-11/h2-8H,15-16H2,1H3,(H,17,18) |
InChI-Schlüssel |
BSOIJOQMWWJBSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)C(=O)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


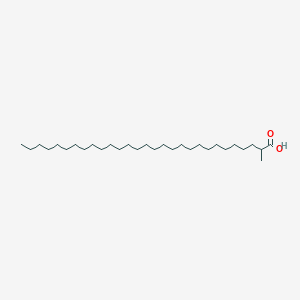
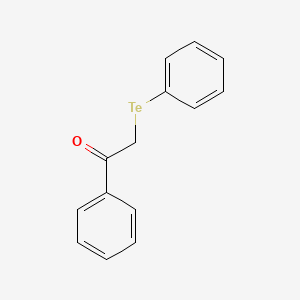
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
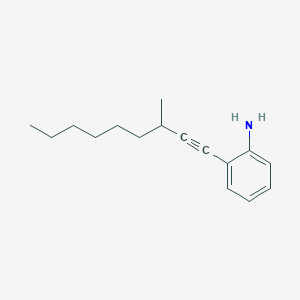
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)

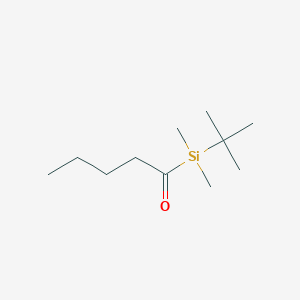
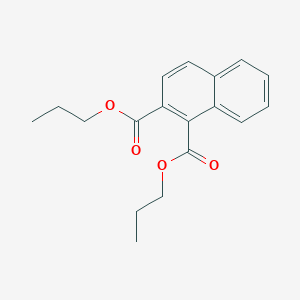
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)


